molecular formula C18H26N2O2 B3317413 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester CAS No. 959536-05-1

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester

Cat. No.: B3317413
CAS No.: 959536-05-1
M. Wt: 302.4 g/mol
InChI Key: SJYHFLNJUSNPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic core with two nitrogen atoms at positions 3 and 9 of the 5.5-undecane ring system. Key structural elements include:

  • Methyl ester at position 3.
  • Benzyl (phenylmethyl) substitution at position 7.
  • Spirocyclic architecture, which confers conformational rigidity, enhancing binding selectivity in biological targets .

The compound is primarily utilized in medicinal chemistry as a precursor or bioisostere for drug candidates targeting enzymes such as PARP (poly-ADP ribose polymerase) and AAA ATPases . Its synthetic versatility allows for modifications at both nitrogen centers and the ester group.

Properties

IUPAC Name

methyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-22-17(21)20-13-9-18(10-14-20)7-11-19(12-8-18)15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYHFLNJUSNPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester typically involves multiple steps, starting from simpler organic compounds. One common approach is to start with a suitable spirocyclic precursor and then introduce the phenylmethyl and carboxylic acid groups through a series of reactions. The final step involves esterification to obtain the methyl ester derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenylmethyl group can be oxidized to form phenylmethanol or phenylformaldehyde.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The spirocyclic structure allows for substitution reactions at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Phenylmethanol, phenylformaldehyde.

  • Reduction: : 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester alcohol.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Route Overview

StepDescription
CyclizationFormation of the spirocyclic structure from diamine precursors
EsterificationReaction with phenylmethyl alcohol to form the final ester product

Medicinal Chemistry

  • Drug Development : The compound has shown potential as a building block for synthesizing more complex molecules aimed at treating various diseases.
  • Therapeutic Applications :
    • Obesity Treatment : Research indicates that related compounds exhibit high inhibitory activity against acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. For instance, diazaspiro derivatives have demonstrated IC values as low as 4 nM against hACC-1/hACC-2, indicating strong potential for obesity treatment through metabolic regulation .
    • Neuropeptide Y Antagonism : Compounds containing the diazaspiro structure have shown significant antagonistic activity against neuropeptide Y (NPY) receptors, which are implicated in various metabolic and neuropsychiatric disorders .

The biological activities of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester can be summarized as follows:

  • Inhibition of Metabolic Enzymes : It targets key enzymes involved in metabolic pathways, potentially aiding in weight management and metabolic health.
  • Receptor Antagonism : The compound acts as an antagonist at neuropeptide Y receptors and other related targets, suggesting its utility in treating conditions associated with NPY excess .

Obesity Treatment

A study highlighted the efficacy of diazaspiro compounds in inhibiting ACC activity, demonstrating their potential role in obesity management by regulating lipid metabolism .

Neuropeptide Y Antagonism

Research has shown that diazaspiro compounds can effectively antagonize NPY receptors, providing insights into their application in managing disorders linked to neuropeptide signaling .

Uniqueness

The specific structure of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester differentiates it from other compounds within the diazaspiro family by enhancing its binding affinity and selectivity towards biological targets.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as GABA receptors in the case of its medicinal applications. The binding to these receptors can modulate neurotransmitter activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The diazaspiro[5.5]undecane core is common among analogs, but substituents critically influence physicochemical and pharmacological properties:

Table 1: Key Structural and Property Comparisons
Compound Name Substituents (Position 3/9) Molecular Weight XLogP3 Key Applications/Properties Source
Target Compound Methyl ester / Benzyl ~310* ~2.5† PARP inhibitor intermediate
tert-Butyl 9-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate tert-Butyl ester / Methyl 268.39 2.2 Synthetic intermediate; enhanced stability
9-Benzoyl-3,9-diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester tert-Butyl ester / Benzoyl N/A N/A Not explicitly stated; likely kinase inhibitor
(9H-Fluoren-9-yl)methyl ester derivative Fluorenylmethyl ester / Variable 376.5 N/A Solid-phase peptide synthesis (SPPS)
9-(3-Indolylphenyl)-3,9-diazaspiro[5.5]undecane Free amine / Indole-phenyl 364.22 N/A p97 ATPase inhibition (anticancer)

*Estimated based on structural similarity; †Predicted based on substituent contributions.

Key Observations:
  • Ester Groups : The methyl ester in the target compound offers hydrolytic lability compared to the stable tert-butyl ester in . This impacts metabolic stability in drug candidates .
  • Aromatic Substituents : The benzyl group (target) enhances lipophilicity (higher XLogP3) versus the indole-phenyl group in , which may improve blood-brain barrier penetration .

Biological Activity

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester is a compound with a unique spirocyclic structure that has garnered considerable interest in medicinal chemistry and pharmacology. Its structural properties lend it potential applications in drug design and biological research.

  • Molecular Formula : C17H24N2O2
  • Molecular Weight : 288.38 g/mol
  • CAS Number : 1061755-67-6
  • Solubility : Soluble in organic solvents; specific solubility data indicates it can dissolve at concentrations around 1.39 mg/ml in aqueous solutions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The spirocyclic structure allows for selective binding to receptors or enzymes, which can modulate their activity. This modulation may lead to various biological effects such as:

  • Inhibition of Enzyme Activity : It has been shown to inhibit geranylgeranyltransferase I (GGTase I), leading to downstream effects on cellular proliferation pathways associated with cancer .
  • Receptor Antagonism : Some studies indicate its potential as a GABA receptor antagonist, which could be relevant in neuropharmacology .

Pharmacological Applications

Research indicates that this compound may have therapeutic potential in treating hyperproliferative disorders, particularly various forms of cancer. The inhibition of GGTase I suggests a mechanism that could prevent cancer cell proliferation by affecting key signaling pathways .

Case Studies and Experimental Data

  • Inhibition of GGTase I :
    • A study demonstrated that compounds similar to 3,9-Diazaspiro[5.5]undecane derivatives effectively inhibit GGTase I activity, resulting in reduced proliferation of cancer cells in vitro .
  • GABAAR Antagonism :
    • In a study focusing on the structure-activity relationship of diazaspiro compounds, it was found that certain derivatives exhibited competitive antagonism at GABA type A receptors, suggesting potential applications in treating anxiety or seizure disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful.

Compound NameMechanism of ActionPotential Applications
3,9-Diazaspiro[5.5]undecane-3-carboxylic acidInhibits GGTase ICancer treatment
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateGABAAR antagonistNeurological disorders
9-Boc-2,9-diazaspiro[5.5]undecaneEnzyme inhibitionAnti-cancer therapies

Q & A

Q. What are the common synthetic routes for preparing 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid derivatives, and how can the target compound be synthesized?

The synthesis typically involves spirocyclic core construction via cyclization reactions followed by functionalization. For example:

  • Spirocycle formation : Reacting a piperidine derivative with a ketone or aldehyde under basic conditions to form the diazaspiro core .
  • Functionalization : Introducing the phenylmethyl and methyl ester groups via nucleophilic substitution or coupling reactions. In one protocol, tert-butyl-protected intermediates (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) undergo deprotection (e.g., TFA treatment) and subsequent alkylation with benzyl halides .
  • Key steps : Use of coupling agents (e.g., DIPEA in DMSO) and purification via flash chromatography .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • ¹H NMR : Characteristic peaks include signals for the spirocyclic CH₂ groups (δ ~3.0–4.5 ppm), aromatic protons from the benzyl group (δ ~7.2–7.3 ppm), and ester methyl groups (δ ~3.6–3.7 ppm). Splitting patterns confirm stereochemistry .
  • HRMS : Molecular ion peaks (e.g., m/z 310.2746 for C₁₉H₃₀N₂O₃) validate the molecular formula .
  • IR : Ester carbonyl stretches (~1740 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) confirm functional groups .

Q. What are the primary research applications of this compound in drug discovery?

This scaffold is used in:

  • PARP inhibitors : As a bioisostere for piperazine in Olaparib analogs, enhancing metabolic stability and reducing off-target effects .
  • PROTACs : Serving as a linker or warhead in estrogen receptor degraders, where the spirocyclic core improves pharmacokinetic properties .
  • Kinase inhibitors : Modulating selectivity through spatial arrangement of substituents .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) improve reaction homogeneity for coupling steps .
  • Catalysis : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during spirocycle formation .
  • Temperature control : Maintaining 130°C during SN2 alkylation minimizes side reactions (e.g., over-alkylation) .
  • Protection/deprotection : Boc groups prevent unwanted nucleophilic attacks during intermediate steps .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • SAR analysis : Systematic variation of substituents (e.g., replacing phenylmethyl with cyclobutyl) clarifies contributions to target binding .
  • Crystallography : Co-crystal structures with PARP1 or estrogen receptors identify critical hydrogen bonds and steric clashes .
  • Metabolic profiling : LC-MS/MS detects unstable metabolites that may skew IC₅₀ measurements .

Q. How can byproduct formation during synthesis be mitigated?

  • Purification : Reverse-phase HPLC separates diastereomers or regioisomers formed during spirocyclization .
  • Reagent stoichiometry : Limiting benzyl halide equivalents prevents dialkylation .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of amine intermediates .

Q. What computational methods predict the conformational stability of this spirocyclic scaffold?

  • Molecular dynamics (MD) simulations : Assess ring puckering and intramolecular H-bonding, which influence bioavailability .
  • DFT calculations : Compare energy barriers for spirocyclic vs. linear analogs to rationalize synthetic feasibility .

Q. How does the stereochemistry of the spirocyclic core impact pharmacological activity?

  • Enantiomer separation : Chiral HPLC resolves R/S configurations, with the R-enantiomer showing 10-fold higher PARP1 inhibition .
  • Docking studies : The 3,9-diazaspiro[5.5]undecane scaffold adopts a chair-like conformation that optimally positions the benzyl group in the enzyme active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.